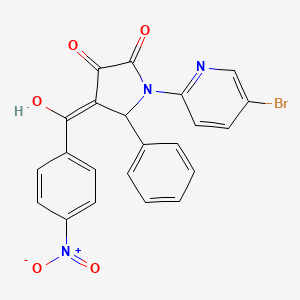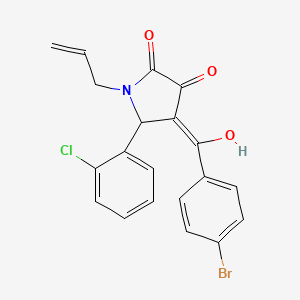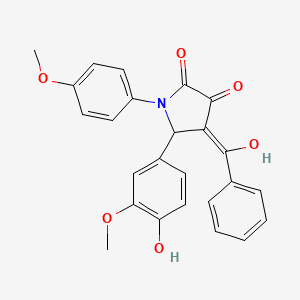![molecular formula C13H10BrN3O2 B3916914 N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3916914.png)
N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide
Vue d'ensemble
Description
N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide, also known as BBPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBPI is a pyridinecarboximidamide derivative that is synthesized through a multistep process involving several reagents and solvents.
Mécanisme D'action
The mechanism of action of N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, studies have shown that N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide has also been shown to inhibit the activity of various enzymes, including protein kinases and histone deacetylases.
Biochemical and Physiological Effects:
N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide has also been shown to inhibit the activity of various enzymes, including protein kinases and histone deacetylases. In vivo studies have shown that N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide has antitumor activity in xenograft models of human cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide has several advantages and limitations for lab experiments. One advantage is that N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide is relatively easy to synthesize, making it readily available for research. Another advantage is that N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide has shown potential as an anticancer agent, making it a promising lead compound for the development of new drugs. One limitation is that the mechanism of action of N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide is not fully understood, which makes it difficult to optimize its use as a drug. Another limitation is that N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide has not been extensively studied in vivo, which limits its potential as a drug candidate.
Orientations Futures
There are several future directions for the study of N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide. One direction is to further investigate the mechanism of action of N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide, which could lead to the development of more effective drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide in vivo, which could provide valuable information for the development of new drugs. Additionally, N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide could be studied for its potential use in the synthesis of new materials, such as metal-organic frameworks.
Applications De Recherche Scientifique
N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide has shown potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide has been studied for its potential as an anticancer agent. Studies have shown that N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In drug discovery, N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide has been studied as a potential lead compound for the development of new drugs targeting various diseases. In materials science, N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs) and other materials.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-10-6-2-1-5-9(10)13(18)19-17-12(15)11-7-3-4-8-16-11/h1-8H,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBFAPBZYJQQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=CC=N2)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-fluoro-1H-benzimidazol-2-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B3916837.png)
![4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B3916848.png)
![N-(2-chlorophenyl)-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B3916858.png)

![2-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3916864.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3916870.png)

![3-({4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3916886.png)

![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate](/img/structure/B3916904.png)
![1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone](/img/structure/B3916905.png)
![N-phenyl-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3916908.png)
![ethyl 4-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3916926.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3916932.png)